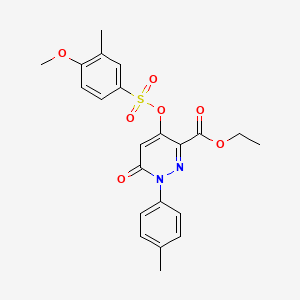

Ethyl 4-(((4-methoxy-3-methylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

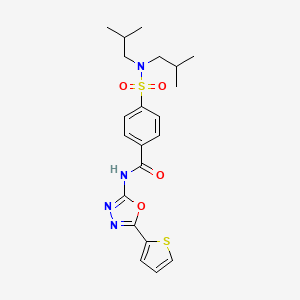

The compound is a complex organic molecule that contains several functional groups. It includes a methoxy group (OCH3), a methyl group (CH3), a sulfonyl group (SO2), an ethyl group (C2H5), and a carboxylate group (COO-). These groups are attached to different parts of the molecule, which likely gives it unique chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present. For example, the methoxy group might make the compound more electron-rich, which could influence its reactivity in electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar carboxylate group might make the compound more soluble in polar solvents .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has explored the synthesis of heterocyclic compounds with potential antimicrobial properties. For instance, a study by Sarvaiya, Gulati, and Patel (2019) describes the synthesis of arylazopyrazole pyrimidone clubbed compounds, demonstrating significant antimicrobial activity against various bacteria and fungi. This suggests that derivatives similar in structure to Ethyl 4-(((4-methoxy-3-methylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate could possess valuable antimicrobial properties (Sarvaiya, Gulati, & Patel, 2019).

Synthesis of Heterocyclic Compounds

The compound's role in the synthesis of heterocyclic compounds is highlighted by its use in reactions forming highly functionalized thiazines and other heterocycles, indicating its versatility in organic synthesis. For example, Indumathi, Kumar, and Perumal (2007) reported a one-pot, four-component tandem reaction leading to new ethyl 3-aroyl-1-benzyl-2,2-dioxo-4-aryloctahydro-2-pyrrolo[2,1-c][1,4]thiazine-1-carboxylates, showcasing high stereoselectivity and good yields (Indumathi, Kumar, & Perumal, 2007).

Corrosion Inhibition

The compound and its derivatives have been evaluated for their potential in corrosion inhibition. Saranya et al. (2020) synthesized pyran derivatives and studied their effect on the corrosion mitigation of mild steel in sulfuric acid solution. The study found high inhibition efficiency, suggesting that such compounds can be excellent corrosion inhibitors (Saranya et al., 2020).

Synthesis of Pesticides

Moreover, the compound's framework is instrumental in the synthesis of novel pesticides. A study by Shan (2011) detailed the synthetic process of Chromafenozide, a novel pesticide, starting from a related ethyl cyclohexenone carboxylate compound, showcasing the compound's relevance in agricultural chemistry (Shan, 2011).

Mecanismo De Acción

Target of Action

It’s known that the compound contains a methoxyphenyl group , which is often involved in interactions with various proteins and enzymes in the body

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. Compounds with similar structures have been known to interact with their targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking. These interactions can lead to changes in the conformation or activity of the target molecules, thereby affecting their function.

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to accurately summarize the affected biochemical pathways. Methoxyphenyl groups are often involved in pathways related to signal transduction, enzymatic reactions, and cellular metabolism . The downstream effects of these pathways can vary widely depending on the specific context and targets involved.

Pharmacokinetics

The presence of the methoxyphenyl group can potentially enhance the compound’s lipophilicity, which could improve its absorption and distribution within the body

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific information. Based on the compound’s structure, it may potentially modulate the activity of its target molecules, leading to changes in cellular functions and processes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and its ability to interact with its targets . Additionally, the presence of other molecules could either facilitate or hinder the compound’s interactions with its targets.

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 4-(4-methoxy-3-methylphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O7S/c1-5-30-22(26)21-19(13-20(25)24(23-21)16-8-6-14(2)7-9-16)31-32(27,28)17-10-11-18(29-4)15(3)12-17/h6-13H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTRGPWPMHWWXAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)C)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(((4-methoxy-3-methylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Sec-butyl)anilino]-1-(4-fluorophenyl)-1-propanone](/img/structure/B2802721.png)

![N-(1-Cyanobutyl)-2-[1-(4-fluorophenyl)pyrazol-3-YL]acetamide](/img/structure/B2802724.png)

![2-hydroxy-N-(3-methoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2802730.png)

![2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2802734.png)

![5-Chloro-2-(methylsulfanyl)-4-[2-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyrimidine](/img/structure/B2802735.png)

![2-Chloro-N-[4-oxo-2-(trifluoromethyl)chromen-6-yl]acetamide](/img/structure/B2802740.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 1-(4-chlorophenyl)cyclopentanecarboxylate](/img/structure/B2802741.png)